Ethyl difluoro(3-methylphenyl)acetate
Overview
Description
Ethyl difluoro(3-methylphenyl)acetate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl difluoro(3-methylphenyl)acetate are currently unknown. This compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds
Mode of Action
The mode of action of This compound is not well understood at this time. It may involve interactions with its targets that lead to changes in cellular processes. For instance, it could bind with high affinity to multiple receptors, leading to a cascade of events within the cell . .
Biochemical Pathways
The biochemical pathways affected by This compound are not yet known. Given the potential for this compound to interact with various targets, it could potentially influence a range of biochemical pathways. For example, it might affect pathways related to inflammation, cancer, or viral infections
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, it might inhibit cell proliferation, induce apoptosis, or modulate immune responses
Biochemical Analysis
Biochemical Properties
Ethyl difluoro(3-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the difluoromethylation process, which is crucial for the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s role in biochemical pathways, influencing the formation and stability of various biochemical products.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can cause changes in gene expression, further influencing cellular functions. The compound’s ability to form stable X–CF2H bonds is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels. The compound’s role in the difluoromethylation process is particularly noteworthy, as it contributes to the formation of stable biochemical products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapy .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBLKJZDFLMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.